molecular formula C22H22FN3O B2581956 N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1207006-10-7

N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2581956
CAS No.: 1207006-10-7
M. Wt: 363.436
InChI Key: NYRIPXINCKACPF-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine and piperidine moieties in its structure suggests that it may exhibit unique biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Fluoro and Methyl Groups: The 3-fluoro-4-methylphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Piperidine Moiety: The piperidine-1-carbonyl group can be attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the carbonyl group, potentially yielding dihydroquinoline derivatives or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives or alcohols.

    Substitution: Various substituted quinoline derivatives.

Comparison with Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine
  • N-(3-fluoro-4-methylphenyl)-2-(morpholine-1-carbonyl)quinolin-4-amine
  • N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)isoquinolin-4-amine

Comparison:

  • N-(3-chloro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine: The chlorine atom may alter the compound’s reactivity and biological activity compared to the fluorine atom.
  • N-(3-fluoro-4-methylphenyl)-2-(morpholine-1-carbonyl)quinolin-4-amine: The morpholine moiety may affect the compound’s solubility and pharmacokinetics.
  • N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)isoquinolin-4-amine: The isoquinoline core may lead to different biological interactions and properties.

N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine stands out due to its unique combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

[4-(3-fluoro-4-methylanilino)quinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c1-15-9-10-16(13-18(15)23)24-20-14-21(22(27)26-11-5-2-6-12-26)25-19-8-4-3-7-17(19)20/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRIPXINCKACPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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